Cas no 2377609-57-7 (2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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- Inchi: 1S/C16H25BO3/c1-8-18-14-10-13(9-11(2)12(14)3)17-19-15(4,5)16(6,7)20-17/h9-10H,8H2,1-7H3
- InChI Key: MFKBFXUNERNNAV-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1=CC(C)=C(C)C(OCC)=C1
2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AJ16210-1g |
2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2377609-57-7 | 98% | 1g |
$391.00 | 2024-04-20 | |
| A2B Chem LLC | AJ16210-5g |
2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2377609-57-7 | 98% | 5g |
$825.00 | 2024-04-20 |
2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comprehensive Overview of 2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2377609-57-7)
2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly specialized boronic ester compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. With its unique molecular structure, this compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing carbon-carbon bonds in modern synthetic chemistry. The CAS No. 2377609-57-7 designation ensures precise identification, making it indispensable for researchers and industrial applications.
The growing demand for boron-containing compounds in drug discovery and agrochemical development has positioned 2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key player. Its ethoxy and dimethylphenyl substituents enhance solubility and reactivity, enabling efficient coupling with aryl halides. This aligns with current trends in green chemistry, where minimizing waste and improving atom economy are paramount. Researchers frequently search for "high-purity boronic esters" or "stable dioxaborolane derivatives," reflecting the compound's relevance in cutting-edge applications.
From a structural perspective, the tetramethyl-1,3,2-dioxaborolane moiety provides exceptional stability under ambient conditions, addressing a common challenge in handling boronic acid derivatives. This stability is crucial for applications in OLED materials and photocatalysts, where decomposition risks must be mitigated. Recent studies highlight its potential in metal-organic frameworks (MOFs), a hot topic in materials science due to their porous nature and customizable properties. The compound's CAS No. 2377609-57-7 is often queried alongside terms like "boron-based catalysts" or "advanced synthetic intermediates," underscoring its multidisciplinary utility.
In pharmaceutical research, 2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is explored for its role in proteolysis-targeting chimeras (PROTACs), a revolutionary approach to drug development. Its ability to form stable complexes with transition metals makes it invaluable for bioconjugation strategies. Industry professionals frequently inquire about "scalable synthesis of dioxaborolanes" or "boron in medicinal chemistry," reflecting the compound's intersection with trending scientific inquiries.
Quality control and analytical characterization of CAS No. 2377609-57-7 are critical, with techniques like NMR spectroscopy and HPLC-MS ensuring batch consistency. The compound's compatibility with flow chemistry systems—another emerging trend—further enhances its industrial appeal. As sustainability gains traction, searches for "eco-friendly boron reagents" or "non-toxic coupling agents" often lead to this compound, highlighting its alignment with global scientific priorities.
In summary, 2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2377609-57-7) represents a versatile and future-forward chemical entity. Its applications span from catalysis to material design, resonating with contemporary research themes and user search behaviors. By addressing both fundamental chemistry and innovative uses, this compound continues to inspire advancements across scientific disciplines.
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